Lipophilicity vs. Trifluoromethyl Analog
The 1,1-difluoroethyl group (-CF2CH3) on the target compound provides a distinct lipophilicity profile compared to the commonly used trifluoromethyl (-CF3) analog. Based on predicted LogP values for related pyridine systems, the difluoroethyl substituent yields a lower LogP than the trifluoromethyl group [1] . This difference is critical for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.7-2.2 (for difluoroethylpyridine core) |
| Comparator Or Baseline | Methyl 6-(trifluoromethyl)pyridine-3-carboxylate (CAS 221313-10-6); Predicted LogP ~2.02 [2] |
| Quantified Difference | Estimated LogP reduction of ~0.3-0.5 units for the difluoroethyl analog |
| Conditions | Predicted values based on ACD/Labs or XLogP3 algorithms for related pyridine systems |
Why This Matters
Lower lipophilicity (LogP) is often desirable to reduce off-target binding, improve aqueous solubility, and decrease metabolic clearance, which can lead to a more favorable pharmacokinetic profile for drug development [3].
- [1] ChemSrc. (n.d.). 4-(1,1-Difluoroethyl)pyridine. ChemSrc. View Source
- [2] ChemBase. (n.d.). Methyl 6-(trifluoromethyl)pyridine-3-carboxylate. ChemBase. View Source
- [3] Johnson, B. M. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. View Source
